molecular formula C9H11NO B13947291 Phenol, 2-[(ethylimino)methyl]- CAS No. 443991-27-3

Phenol, 2-[(ethylimino)methyl]-

Cat. No.: B13947291
CAS No.: 443991-27-3
M. Wt: 149.19 g/mol
InChI Key: SUCJTGMPGPJVNY-UHFFFAOYSA-N
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Description

Phenol, 2-[(ethylimino)methyl]- is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by an ethylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-[(ethylimino)methyl]- can be synthesized through a Schiff base reaction, where an aldehyde or ketone reacts with a primary amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with ethylamine under acidic or basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(ethylimino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Phenol, 2-[(ethylimino)methyl]-.

Comparison with Similar Compounds

Phenol, 2-[(ethylimino)methyl]- can be compared with other similar compounds, such as:

    Phenol, 2-[(methylimino)methyl]-: This compound has a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.

    Phenol, 2-[(propylimino)methyl]-: The presence of a propyl group affects the compound’s solubility and interaction with other molecules.

    Phenol, 2-[(butylimino)methyl]-:

Phenol, 2-[(ethylimino)methyl]- stands out due to its specific balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

443991-27-3

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(ethyliminomethyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-7,11H,2H2,1H3

InChI Key

SUCJTGMPGPJVNY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1O

Origin of Product

United States

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